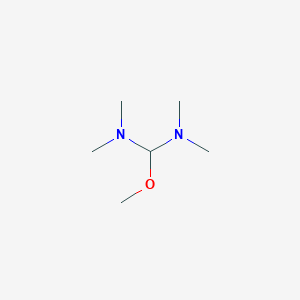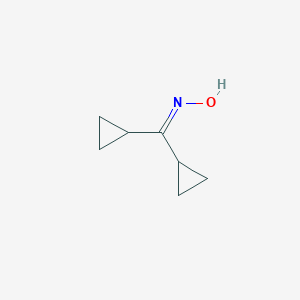
4-Phenylpyridine N-oxide
Overview
Description
Synthesis Analysis
The synthesis of 4-Phenylpyridine N-oxide and its derivatives involves various chemical reactions, including oxidation and Wallach rearrangement. Buncel et al. (1984) extended studies into the phenylazoxypyridine series, finding that oxidation of 4- and 3-phenylazopyridine with peracetic acid yields α and β phenylazoxypyridine-N-oxides, challenging previous reports that only α isomers were obtained. This highlights the compound's complex synthesis routes and the influence of field, resonance, and steric effects on its formation (Buncel, Keum, Cygler, Varughese, & Birnbaum, 1984).
Molecular Structure Analysis
The molecular structure of 4-Phenylpyridine N-oxide derivatives has been characterized through various techniques, including X-ray crystallography. Conterosito et al. (2016) reported on the synthesis, NMR characterization, and crystal structure of 6-Chloro-4,4′-dimethyl-2,2′-bipyridine and 4,4′-Dimethyl 2,2′-bipyridine N-Oxide, revealing the impact of N-oxidation on the molecular conformation and intermolecular interactions of these compounds (Conterosito, Magistris, Barolo, Croce, & Milanesio, 2016).
Chemical Reactions and Properties
4-Phenylpyridine N-oxide undergoes various chemical reactions, reflecting its reactivity and the effect of the N-oxide group on its behavior. Smirnov et al. (1973) synthesized some 2-aryl-3-hydroxypyridine N-oxides and studied their electrophilic reactions, demonstrating the N-oxide group's influence on reactivity and substitution orientation (Smirnov, Kuz’min, Zbarskii, Lezina, & Dyumaev, 1973).
Physical Properties Analysis
The physical properties of 4-Phenylpyridine N-oxide, such as crystal structure and solubility, are crucial for understanding its applications and behavior in various environments. Belova et al. (2017) conducted a study on 4-methylpyridine-N-oxide, providing insights into the molecular symmetry, electron diffraction, and quantum chemical calculations. This research helps elucidate the physical properties and molecular geometry of N-oxide derivatives, contributing to a deeper understanding of their characteristics (Belova, Girichev, Kotova, Korolkova, & Trang, 2017).
Chemical Properties Analysis
The chemical properties of 4-Phenylpyridine N-oxide, including its reactivity, electron distribution, and interaction with other compounds, are significant for its application in various fields. For example, the study on the molecular structure and electron distribution of 4-nitropyridine N-oxide by Belova et al. (2020) highlights the substituent effects on structural parameters and electron density distribution, offering insights into the chemical behavior of N-oxide compounds (Belova, Pimenov, Kotova, & Girichev, 2020).
Scientific Research Applications
Inhibition of Mitochondrial NADH Dehydrogenase : 4-Phenylpyridine derivatives, such as MPP+, are known to inhibit the oxidation of NAD+-linked substrates in mitochondria, which is related to parkinsonism. This suggests its potential role in studying mitochondrial dysfunctions and neurodegenerative diseases (Ramsay et al., 1986).
Synthesis of Iridium(III) Complexes : 4-Phenylpyridine N-oxide has been used in the synthesis of cyclometalated complexes of Iridium(III), which are relevant in photophysical and redox studies. This indicates its utility in the development of materials with specific optical and electronic properties (Neve et al., 1999).
Phosphorescent Iridium Complexes for Oxygen Sensing : A novel phosphorescent Ir(III) complex, incorporating 4-Phenylpyridine N-oxide, has been synthesized for use as an oxygen probe. This application demonstrates its utility in developing sensors for gas analysis and the measurement of dissolved oxygen (Medina-Castillo et al., 2007).
Transition Metal Perchlorate Complexes : Research has been conducted on the formation of complexes between 4-Phenylpyridine N-oxide and various metal perchlorates, providing insights into the steric and electronic interactions in such complexes (Speca et al., 1979).
Asymmetric Hydrocyanation of Nitroolefins : In catalysis, 4-Phenylpyridine N-oxide has been used as an additive in the asymmetric hydrocyanation of nitroolefins, demonstrating its role in enhancing the reactivity and selectivity of catalytic processes (Jakhar et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-oxido-4-phenylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPVKZLLGMDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpyridine N-oxide | |
CAS RN |
1131-61-9 | |
| Record name | Pyridine, 4-phenyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylpyridine N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 4-phenyl-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-phenylpyridine N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLPYRIDINE-1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96ZG43F5TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,2,3,4-Tetrahydro-benzo[b]azepin-5-one](/img/structure/B75218.png)





